molecular formula C15H13Cl2N3O2 B3862648 N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide

N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide

Cat. No. B3862648
M. Wt: 338.2 g/mol
InChI Key: NSTGKRMCGDZQCT-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide, also known as LDK378, is a small molecule drug that has been developed as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). ALK is a receptor tyrosine kinase that is involved in the growth and survival of certain cancer cells. LDK378 has shown promising results in preclinical studies and clinical trials for the treatment of ALK-positive non-small cell lung cancer (NSCLC).

Mechanism of Action

N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide works by inhibiting the activity of ALK, which is a key driver of tumor growth and survival in ALK-positive NSCLC. By blocking the activity of ALK, N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide can induce tumor cell death and slow down the progression of the disease.
Biochemical and Physiological Effects:
N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide has been shown to have a favorable safety profile and is generally well-tolerated by patients. However, some side effects have been reported, including nausea, diarrhea, fatigue, and liver function abnormalities.

Advantages and Limitations for Lab Experiments

N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide has several advantages for use in lab experiments, including its high selectivity for ALK and potent antitumor activity against ALK-positive NSCLC cells. However, its relatively high cost and limited availability may pose some limitations for its use in certain research settings.

Future Directions

There are several potential future directions for the use of N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide in cancer treatment. One area of focus is the development of combination therapies that can enhance the efficacy of N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide and overcome resistance mechanisms. Another area of interest is the exploration of N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide in other types of cancer that may have ALK gene alterations. Finally, there is ongoing research into the development of next-generation ALK inhibitors that may offer improved efficacy and safety profiles compared to N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide.

Scientific Research Applications

N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide has been extensively studied for its potential use in the treatment of ALK-positive NSCLC. Preclinical studies have shown that N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide is highly selective for ALK and has potent antitumor activity against ALK-positive NSCLC cell lines. Clinical trials have also demonstrated the efficacy of N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide in ALK-positive NSCLC patients, with high response rates and prolonged progression-free survival.

properties

IUPAC Name

N-[(E)-1-(4-aminophenyl)ethylideneamino]-3,5-dichloro-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c1-8(9-2-4-11(18)5-3-9)19-20-15(22)12-6-10(16)7-13(17)14(12)21/h2-7,21H,18H2,1H3,(H,20,22)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTGKRMCGDZQCT-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C(=CC(=C1)Cl)Cl)O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C(=CC(=C1)Cl)Cl)O)/C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1-(4-aminophenyl)ethylideneamino]-3,5-dichloro-2-hydroxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide
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N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide
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N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide
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N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide
Reactant of Route 5
N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide
Reactant of Route 6
N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide

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